molecular formula C15H20N4O4S2 B4489460 1-METHANESULFONYL-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE

1-METHANESULFONYL-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4489460
M. Wt: 384.5 g/mol
InChI Key: ZHHPKSFOZDASBK-UHFFFAOYSA-N
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Description

1-METHANESULFONYL-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a methanesulfonyl group, a thiophene ring, and an oxadiazole ring

Preparation Methods

The synthesis of 1-METHANESULFONYL-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the formation of the piperidine ring, followed by the introduction of the methanesulfonyl group, and the subsequent attachment of the thiophene and oxadiazole rings. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: The oxadiazole ring may be reduced to form different derivatives.

    Substitution: The methanesulfonyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-METHANESULFONYL-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery.

    Industry: Used in the production of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The methanesulfonyl group and the heterocyclic rings may interact with enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds include those with piperidine, thiophene, and oxadiazole rings but different substituents. For example:

    1-METHANESULFONYL-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE: vs. : The thiophene ring is replaced with a furan ring.

    This compound: vs. : The oxadiazole ring is replaced with a triazole ring. These comparisons highlight the uniqueness of the compound in terms of its specific ring structures and substituents.

Properties

IUPAC Name

N-methyl-1-methylsulfonyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S2/c1-18(10-13-16-14(17-23-13)12-6-4-8-24-12)15(20)11-5-3-7-19(9-11)25(2,21)22/h4,6,8,11H,3,5,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHPKSFOZDASBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=CS2)C(=O)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-METHANESULFONYL-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-METHANESULFONYL-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-METHANESULFONYL-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-METHANESULFONYL-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-METHANESULFONYL-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 6
1-METHANESULFONYL-N-METHYL-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE

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